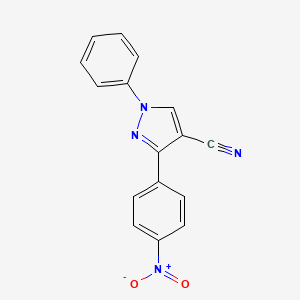![molecular formula C12H12BrClN2O3 B5869002 N'-[2-(2-bromo-4-chlorophenoxy)acetyl]cyclopropanecarbohydrazide](/img/structure/B5869002.png)
N'-[2-(2-bromo-4-chlorophenoxy)acetyl]cyclopropanecarbohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(2-bromo-4-chlorophenoxy)acetyl]cyclopropanecarbohydrazide is a compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. This compound is a cyclopropane derivative that possesses a hydrazide functional group and a phenoxyacetyl moiety. It has been synthesized using different methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential future applications.
Mécanisme D'action
The mechanism of action of N-[2-(2-bromo-4-chlorophenoxy)acetyl]cyclopropanecarbohydrazide is not fully understood. However, it is believed to exert its anti-tumor activity by inhibiting the activity of histone deacetylases (HDACs), which are enzymes that play a critical role in the regulation of gene expression. By inhibiting HDACs, this compound can induce cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects
N-[2-(2-bromo-4-chlorophenoxy)acetyl]cyclopropanecarbohydrazide has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that this compound can inhibit the growth of cancer cells, induce cell cycle arrest, and promote apoptosis. In addition, it has been shown to inhibit the activity of HDACs, which can lead to changes in gene expression and ultimately result in the inhibition of tumor growth. However, more studies are needed to fully understand the biochemical and physiological effects of this compound.
Avantages Et Limitations Des Expériences En Laboratoire
N-[2-(2-bromo-4-chlorophenoxy)acetyl]cyclopropanecarbohydrazide has several advantages for lab experiments. It is relatively easy to synthesize and can be obtained in good yields using different methods. In addition, it has shown promising results in inhibiting the growth of cancer cells and can be used as a tool compound for studying the role of HDACs in cancer biology. However, this compound has some limitations, including its low solubility in water, which can limit its use in certain experiments.
Orientations Futures
N-[2-(2-bromo-4-chlorophenoxy)acetyl]cyclopropanecarbohydrazide has several potential future directions. In medicinal chemistry, it can be further optimized to improve its anti-tumor activity and selectivity. In biochemistry, it can be used as a tool compound for studying the role of HDACs in gene expression and epigenetic regulation. In pharmacology, it can be evaluated for its potential as an anti-inflammatory agent. Furthermore, it can be used as a starting material for the synthesis of other cyclopropane derivatives with potential biological activities.
Méthodes De Synthèse
The synthesis of N-[2-(2-bromo-4-chlorophenoxy)acetyl]cyclopropanecarbohydrazide has been achieved using different methods, including the reaction of 2-(2-bromo-4-chlorophenoxy)acetic acid with cyclopropanecarbohydrazide in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). Another method involves the reaction of 2-(2-bromo-4-chlorophenoxy)acetyl chloride with cyclopropanecarbohydrazide in the presence of a base such as triethylamine (TEA) or pyridine.
Applications De Recherche Scientifique
N-[2-(2-bromo-4-chlorophenoxy)acetyl]cyclopropanecarbohydrazide has been studied for its potential applications in various scientific fields. In medicinal chemistry, it has been evaluated for its anti-tumor activity and has shown promising results in inhibiting the growth of cancer cells. In biochemistry, it has been studied for its potential as a protease inhibitor, and in pharmacology, it has been evaluated for its potential as an anti-inflammatory agent.
Propriétés
IUPAC Name |
N'-[2-(2-bromo-4-chlorophenoxy)acetyl]cyclopropanecarbohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12BrClN2O3/c13-9-5-8(14)3-4-10(9)19-6-11(17)15-16-12(18)7-1-2-7/h3-5,7H,1-2,6H2,(H,15,17)(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAISHORQCRIIHY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NNC(=O)COC2=C(C=C(C=C2)Cl)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12BrClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.59 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-[benzyl(2-phenylethyl)amino]ethanol](/img/structure/B5868930.png)
![isopropyl 4-cyano-5-[(2-fluorobenzoyl)amino]-3-methyl-2-thiophenecarboxylate](/img/structure/B5868936.png)
![4-({[5-(2-methoxyphenyl)-1H-1,2,4-triazol-3-yl]thio}acetyl)morpholine](/img/structure/B5868938.png)
![2-{[2-(acetylamino)phenyl]thio}-N-(4-methylphenyl)acetamide](/img/structure/B5868960.png)
![N-(2-methoxyphenyl)-N'-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B5868974.png)
![6-[4-(4-aminophenoxy)phenyl]-1,3,5-triazine-2,4-diamine](/img/structure/B5868979.png)

![methyl 4-{5-[(2-methoxy-2-oxoethyl)thio]-1H-tetrazol-1-yl}benzoate](/img/structure/B5868986.png)
![1-[2-(3-isopropylphenoxy)ethyl]pyrrolidine](/img/structure/B5868991.png)
![3,5-dimethyl-4-[2-(2-methylphenoxy)ethyl]-1H-pyrazole](/img/structure/B5868993.png)


![ethyl 2-[(4-fluorobenzoyl)amino]-4-isobutyl-3-thiophenecarboxylate](/img/structure/B5869014.png)
![N-{2-[(4-fluorophenyl)amino]-2-oxoethyl}cyclohexanecarboxamide](/img/structure/B5869022.png)
